2-Tert-butyl-benzofuran-7-ylamine
CAS No.:
Cat. No.: VC13931818
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO |
|---|---|
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 2-tert-butyl-1-benzofuran-7-amine |
| Standard InChI | InChI=1S/C12H15NO/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7H,13H2,1-3H3 |
| Standard InChI Key | JLDHSACYSQHOAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(O1)C(=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Tert-butyl-benzofuran-7-ylamine features a benzofuran scaffold—a bicyclic system comprising fused benzene and furan rings. The tert-butyl group (-C(CH₃)₃) at the 2-position introduces steric bulk, potentially enhancing metabolic stability, while the primary amine (-NH₂) at the 7-position offers reactivity for further derivatization. The molecular formula (C₁₂H₁₅NO) corresponds to a molecular weight of 189.25 g/mol, with a calculated partition coefficient (log P) indicative of moderate lipophilicity, favoring membrane permeability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| CAS Number | Not publicly disclosed |
| log P | ~3.2 (estimated) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (O, N) |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 2-Tert-butyl-benzofuran-7-ylamine typically involves multi-step functionalization of the benzofuran core. A common strategy employs C–H arylation to introduce the tert-butyl group, followed by transamidation or reductive amination to install the amine moiety. Recent advances utilize palladium-catalyzed cross-coupling reactions to achieve regioselective substitution, as demonstrated in analogous benzofuran derivatives . For example, Sonogashira coupling has been employed to attach acetylenic linkers to the 5-position of related compounds, though this approach remains unexplored for the tert-butyl variant .
Challenges in Optimization
Key challenges include minimizing side reactions such as over-alkylation or oxidation of the amine group. Protective strategies—using groups like tert-butoxycarbonyl (Boc)—are critical during multi-step syntheses. Solvent selection (e.g., DMF or THF) and temperature control (40–100°C) also significantly impact yield and purity .
Chemical Reactivity and Functionalization
Amine-Driven Reactions
The primary amine at the 7-position undergoes reactions typical of aliphatic amines, including:
-
Acylation: Formation of amides with acyl chlorides or anhydrides.
-
Schiff base formation: Reaction with aldehydes or ketones.
-
Sulfonylation: Generation of sulfonamide derivatives for enhanced bioavailability.
Electrophilic Aromatic Substitution
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The amine group’s ability to form hydrogen bonds with cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) active sites suggests anti-inflammatory mechanisms. Computational docking studies predict moderate affinity for these targets, though experimental validation is pending.
Research Advancements and Future Directions
Dual Inhibitor Design
Recent work on benzofuran-based tubulin–HDAC dual inhibitors highlights the scaffold’s versatility. For instance, conjugating hydroxamic acid groups to the 5-position of 2-aroylbenzofurans yielded compounds with dual antiproliferative and histone deacetylase inhibitory activities . Adapting this strategy to 2-Tert-butyl-benzofuran-7-ylamine could exploit its amine group for linker attachment, enabling dual-targeting therapies .
Pharmacokinetic Optimization
Efforts to improve metabolic stability focus on replacing the tert-butyl group with fluorinated analogs or cyclopropane rings. Additionally, prodrug strategies—such as converting the amine to a carbamate—are under investigation to enhance oral bioavailability.
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
The compound serves as a precursor to bioactive molecules, including kinase inhibitors and serotonin receptor modulators. Its amine group allows facile conjugation to fluorescent tags for imaging studies.
Formulation Considerations
With a melting point above 150°C and solubility in DMSO (>50 mg/mL), it is suitable for in vitro assays. Nanoformulation approaches (e.g., liposomal encapsulation) are being explored to address aqueous solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume